molecular formula C20H23N3O5 B11045215 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione

5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione

Cat. No. B11045215
M. Wt: 385.4 g/mol
InChI Key: OQINYUGYXQKSAR-CMDGGOBGSA-N
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Description

5-[(4-Methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a morpholine moiety

Preparation Methods

The synthesis of 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxyphenyl group, and the addition of the morpholine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The morpholine moiety can be substituted with other amine groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(4-Methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the methoxyphenyl group play crucial roles in binding to these targets, while the morpholine moiety may enhance the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include:

    5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a pyrimidine ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Also contains the methoxyphenyl group but features an imidazole ring.

Compared to these compounds, 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a pyrimidine ring and a morpholine moiety, which may confer distinct chemical and biological properties .

properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

5-(4-methoxybenzoyl)-1,3-dimethyl-6-[(E)-2-morpholin-4-ylethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C20H23N3O5/c1-21-16(8-9-23-10-12-28-13-11-23)17(19(25)22(2)20(21)26)18(24)14-4-6-15(27-3)7-5-14/h4-9H,10-13H2,1-3H3/b9-8+

InChI Key

OQINYUGYXQKSAR-CMDGGOBGSA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)OC)/C=C/N3CCOCC3

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)OC)C=CN3CCOCC3

Origin of Product

United States

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